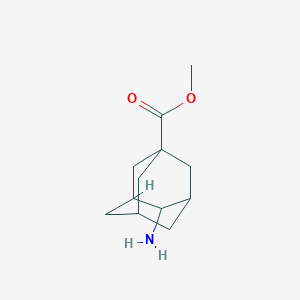

Methyl 4-aminoadamantane-1-carboxylate

概要

説明

Methyl 4-aminoadamantane-1-carboxylate is a derivative of adamantane, a tricyclic cage compound with the chemical formula C10H16.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-aminoadamantane-1-carboxylate can be synthesized through several synthetic routes. One common method involves the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF) . Another method involves the reaction of 1-bromo-2-hydroxyadamantane with formic acid to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

化学反応の分析

Types of Reactions

Methyl 4-aminoadamantane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions to achieve the desired products .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Medicinal Chemistry Applications

1. Antiviral Activity

MAA has been studied for its antiviral properties, particularly against viruses that affect the central nervous system. The compound shows promise as an inhibitor of viral replication, which could lead to new treatments for viral infections. In laboratory studies, MAA demonstrated a capacity to enhance the survival rate of infected cells compared to controls, indicating its potential as a therapeutic agent in antiviral protocols .

2. Neurological Disorders

Research indicates that MAA may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system. Preclinical studies have suggested that MAA can improve cognitive function and reduce neuroinflammation in animal models .

3. Enzyme Inhibition

MAA has been identified as an inhibitor of 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in the metabolism of glucocorticoids. Inhibition of this enzyme can have implications for treating conditions like obesity and metabolic syndrome by modulating cortisol levels in tissues .

Pharmacological Applications

1. Drug Formulation

MAA can be formulated into various dosage forms, including tablets and capsules, making it suitable for oral administration. Its stability and solubility profile allow for effective delivery systems that enhance bioavailability .

2. Active Pharmaceutical Ingredient (API)

As an API, MAA is being explored for its role in developing new medications targeting specific diseases. Its structural analogs are also under investigation for similar pharmacological effects, expanding its potential therapeutic applications .

Case Studies

作用機序

The mechanism of action of methyl 4-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Methyl 4-aminoadamantane-1-carboxylate can be compared with other similar compounds, such as:

Amantadine: A well-known adamantane derivative used as an antiviral and anti-Parkinsonian agent.

Rimantadine: Another antiviral adamantane derivative with similar properties to amantadine.

Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other adamantane derivatives .

生物活性

Methyl 4-aminoadamantane-1-carboxylate is a compound derived from the adamantane framework, known for its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 209.27 g/mol. Its structure includes an amino group and a carboxylate group, which contribute to its reactivity and biological activity. The compound's cage-like structure allows it to interact effectively with various biological targets, making it a candidate for therapeutic use.

The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, particularly:

- 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme is crucial in cortisol metabolism and is implicated in metabolic disorders like obesity and diabetes. Inhibition can lead to altered glucose homeostasis and fat accumulation .

- Antiviral Activity : Similar adamantane derivatives have shown efficacy against influenza viruses by interfering with viral replication mechanisms .

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Properties : It has been studied for its potential to inhibit viral infections, particularly influenza .

- Neuroprotective Effects : The compound is investigated for its applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest potential anti-inflammatory effects, although more research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

The following table compares this compound with other notable adamantane derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Amantadine | Amino group at position 1 | Established antiviral drug for influenza |

| Memantine | Amino group at position 1 with dimethyl groups | Used in Alzheimer’s treatment |

| Rimantadine | Similar to amantadine | Antiviral agent with fewer side effects |

| Methyl 3,5,7-trifluoroadamantane-1-carboxylate | Fluorinated derivative | Enhanced potency against specific targets |

This compound stands out due to its specific functional groups that enhance its therapeutic potential compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

- Inhibition Studies : Research demonstrated that this compound effectively inhibits the activity of 11β-hydroxysteroid dehydrogenase type 1, leading to significant alterations in metabolic pathways associated with obesity .

- Antiviral Testing : In vitro studies showed that this compound exhibited antiviral activity against influenza viruses. The selectivity index (SI) was significantly higher than that of standard antiviral drugs, indicating lower toxicity and higher efficacy .

- Neuroprotective Evaluations : Animal models indicated that the compound could protect neuronal cells from degeneration, suggesting its potential use in treating neurodegenerative diseases .

Future Directions

Ongoing research aims to further elucidate the pharmacological properties of this compound. Key areas of focus include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or reduce side effects.

特性

IUPAC Name |

methyl 4-aminoadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLQWDWMIYKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。